N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-pyrazin-2-ylpropanamide
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Overview
Description
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-pyrazin-2-ylpropanamide is a complex organic compound characterized by the presence of fluorine atoms and a pyrazine ring. This compound is notable for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (-CF₃) and the fluorine atom contribute to its unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule using reagents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source . The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation and cyclization reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing continuous flow reactors and automated processes.
Chemical Reactions Analysis
Types of Reactions
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-pyrazin-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-pyrazin-2-ylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-pyrazin-2-ylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group and fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant containing a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluralin: A selective pre-emergent herbicide with a trifluoromethyl group.
Uniqueness
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-pyrazin-2-ylpropanamide is unique due to its specific combination of a pyrazine ring and trifluoromethyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-[[2-fluoro-5-(trifluoromethyl)phenyl]methyl]-3-pyrazin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4N3O/c16-13-3-1-11(15(17,18)19)7-10(13)8-22-14(23)4-2-12-9-20-5-6-21-12/h1,3,5-7,9H,2,4,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQGPDCDXOWGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CNC(=O)CCC2=NC=CN=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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